(S)-gamma-amino-gamma-cyanobutanoic acid
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Overview
Description
(S)-gamma-amino-gamma-cyanobutanoic acid is a gamma-amino-gamma-cyanobutanoic acid. It is an enantiomer of a (R)-gamma-amino-gamma-cyanobutanoic acid.
Scientific Research Applications
Physiological Functions and Microbial Production
Gamma-aminobutyric acid (GABA) is a significant non-protein amino acid with a range of physiological functions, including neurotransmission, hypotension induction, and tranquilizer effects. Its production by lactic acid bacteria (LAB) has been a major focus, as these bacteria are generally regarded as safe and extensively used in the food industry. The eco-friendly production of GABA by LAB points towards the possibility of creating new, naturally fermented health-oriented products enriched in GABA (Li & Cao, 2010).
Enzymatic Properties and Metabolism
The enzymatic properties of glutamate decarboxylases, responsible for GABA synthesis, and the control of catabolic mitochondrial enzymes involved in GABA metabolism, play a significant role in various physiological processes. In plants, for example, stress leads to increased GABA synthesis, suggesting its involvement in pH regulation, nitrogen storage, and defense mechanisms (Bown & Shelp, 1999).
Bioactive Compound in Foods
GABA is also considered a potent bioactive compound in foods, with positive effects on metabolic disorders, notably its hypotensive effect demonstrated in both animal and human studies. The optimization of GABA biosynthesis in food products, particularly through LAB, has opened new avenues for developing natural functional foods with added health value (Diana, Quílez, & Rafecas, 2014).
Implications in Neurology
GABA's role as an inhibitory neurotransmitter in the mammalian central nervous system is substantial, with implications for understanding multiple neurological functions and disorders. The presence of different GABA receptor subtypes, with distinct properties, suggests a specific role for each subtype in neurological processes (Bonnert et al., 1999).
Industrial Production and Applications
The industrial production of GABA via microbial methods is of increasing interest, especially in the context of its applications in food, pharmaceutical, and livestock industries. The utilization of renewable resources for microbial production of GABA under environmentally friendly conditions highlights its potential in various industries (Luo et al., 2021).
properties
Product Name |
(S)-gamma-amino-gamma-cyanobutanoic acid |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(4S)-4-amino-4-cyanobutanoic acid |
InChI |
InChI=1S/C5H8N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
DXWQLTOXWVWMOH-BYPYZUCNSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C#N)N |
Canonical SMILES |
C(CC(=O)O)C(C#N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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